molecular formula C26H39N3O4S2Si B13862342 (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate

(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate

Cat. No.: B13862342
M. Wt: 549.8 g/mol
InChI Key: BTBYVZFTPHWGAU-UHFFFAOYSA-N
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Description

(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-Butyldimethylsilyl group, a diazenyl group, and a methanesulfonothioate group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tert-Butyldimethylsilyl ether, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the formation of the methanesulfonothioate group via a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The tert-Butyldimethylsilyl group can be oxidized under specific conditions, leading to the formation of silanol derivatives.

    Reduction: The diazenyl group can be reduced to form amine derivatives.

    Substitution: The methanesulfonothioate group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-Butyldimethylsilyl group enhances its stability and bioavailability, while the diazenyl group facilitates its binding to target molecules. The methanesulfonothioate group plays a crucial role in its reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H39N3O4S2Si

Molecular Weight

549.8 g/mol

IUPAC Name

N-[4-[[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]diazenyl]phenyl]-3-methylsulfonylsulfanylpropanamide

InChI

InChI=1S/C26H39N3O4S2Si/c1-26(2,3)36(5,6)33-19-8-7-9-21-10-12-23(13-11-21)28-29-24-16-14-22(15-17-24)27-25(30)18-20-34-35(4,31)32/h10-17H,7-9,18-20H2,1-6H3,(H,27,30)

InChI Key

BTBYVZFTPHWGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C

Origin of Product

United States

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